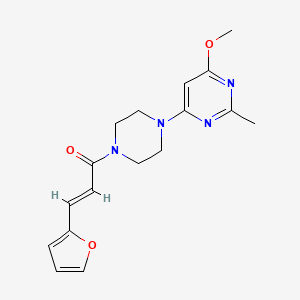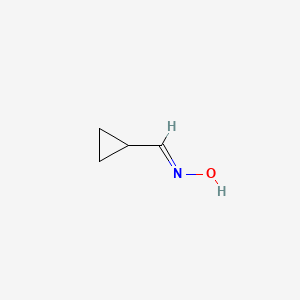
3-amino-5-fluoro-1-methylpyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-amino-5-fluoro-1-methylpyridin-2(1H)-one, also known as 5-fluoro-2-methylpyridin-3-amine or FMPA, is a small organic compound with a molecular weight of 144.11 g/mol. It is a colorless, crystalline solid with a melting point of 94-95 °C and a boiling point of 220-222 °C. FMPA is a versatile compound that is widely used in scientific research, particularly in the fields of medicinal chemistry and organic synthesis.
Aplicaciones Científicas De Investigación
Molecular Structure and Antioxidant Activity : A novel phthalide derivative, structurally related to 3-amino-5-fluoro-1-methylpyridin-2(1H)-one, was analyzed for its molecular structure using X-ray diffraction, IR spectroscopy, and quantum chemical computations. This compound demonstrated significant antioxidant activities, evaluated through various assays like DPPH radical scavenging activity and ferric reducing antioxidant power assay (Yılmaz et al., 2020).
Potent BACE1 Inhibitor for Alzheimer's Disease : A compound related to 3-amino-5-fluoro-1-methylpyridin-2(1H)-one, namely 2-amino-4-(4-fluoro-3-(2-fluoropyridin-3-yl)phenyl)-4-(4-methoxy-3-methylphenyl)-1-methyl-1H-imidazol-5(4H)-one, was synthesized as a potent BACE1 inhibitor. This could be a potential treatment for Alzheimer's Disease, showing the relevance of such compounds in neurodegenerative disease research (Zhou, Malamas, & Robichaud, 2009).
HIV-1 Reverse Transcriptase Inhibitors : Derivatives of 3-amino-pyridin-2(1H)-one were synthesized and evaluated for their inhibitory properties against HIV-1 RT. Some analogs were found to be potent and highly selective antagonists, showcasing the potential of these compounds in antiviral therapies (Saari et al., 1992).
DNA Interactions and Antimicrobial Activity : A study on Ag(2-amino-3-methylpyridine)(2)]NO(3) and Ag(pyridine-2-carboxaldoxime)NO(3) revealed their interaction with DNA and considerable antimicrobial activity against various bacteria and yeasts. This research indicates the potential of such compounds in antimicrobial applications (Abu-Youssef et al., 2010).
Propiedades
IUPAC Name |
3-amino-5-fluoro-1-methylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FN2O/c1-9-3-4(7)2-5(8)6(9)10/h2-3H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNIYIQGINIDFMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C(C1=O)N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-5-fluoro-1-methylpyridin-2(1H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 5-methyl-4-[(8-methyl-2-oxo-4-phenylchromen-7-yl)oxymethyl]furan-2-carboxylate](/img/structure/B2449421.png)
![1-(3-(1H-imidazol-1-yl)propyl)-4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-3-hydroxy-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one](/img/structure/B2449422.png)
![2,3-dichloro-3-[(4-methoxybenzyl)sulfinyl]-N-(6-methoxy-3-pyridinyl)acrylamide](/img/structure/B2449424.png)

![1-allyl-N-[4-(methylsulfanyl)phenyl]-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2449427.png)

amine](/img/structure/B2449431.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(methoxymethyl)-6-oxo-2-(pyridin-4-yl)pyrimidin-1(6H)-yl)acetamide](/img/structure/B2449432.png)
![4-[(1,2,4-Oxadiazol-3-yl)methyl]piperidine hydrochloride](/img/structure/B2449433.png)
![2-(4-(Azepan-1-ylsulfonyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2449435.png)

